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3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid typically involves the reaction of 4-methoxy-3-(morpholinosulfonyl)phenylboronic acid with propanoic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Research
The primary applications of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid are centered around its therapeutic potential, especially in the development of anti-inflammatory and anticancer drugs.
- Anti-inflammatory Applications : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation or pain. Its structural similarity to other anti-inflammatory agents enhances its potential efficacy in this area.
- Anticancer Properties : Research indicates that this compound may inhibit the growth of various tumor types by targeting specific cellular pathways involved in cancer progression. Studies are ongoing to explore its effectiveness against different cancer cell lines, including those resistant to conventional therapies .
Chemical Synthesis and Development
This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:
- Nucleophilic Substitution : The sulfonamide group can engage in nucleophilic substitution reactions, which are essential for synthesizing more complex molecules.
- Esterification and Amidation : The carboxylic acid group enables esterification or amidation reactions, expanding its utility in creating derivatives with tailored properties.
Biological Studies
In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it valuable for:
- Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity can provide insights into its mechanism of action and therapeutic potential .
- Protein Interaction Research : Understanding how this compound interacts with proteins can lead to discoveries about its role in cellular signaling pathways, particularly those related to inflammation and cancer .
Industrial Applications
Beyond pharmaceuticals, this compound has applications in various industrial sectors:
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(morpholinosulfonyl)phenylboronic acid: Similar in structure but differs in its functional groups and reactivity.
4-Methoxy-3-(morpholinosulfonyl)phenylacetic acid: Another related compound with different applications and properties.
Uniqueness
3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Biological Activity
3-(4-Methoxy-3-(morpholinosulfonyl)phenyl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17N1O5S
- Molecular Weight : 301.35 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Interaction with Receptors : The morpholino group may facilitate binding to various receptors, influencing downstream signaling cascades.
- Regulation of Gene Expression : The compound might modulate transcription factors, altering gene expression profiles associated with inflammation, cancer progression, and other pathological conditions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:
- Cell Proliferation Inhibition : The compound showed a dose-dependent inhibition of cell growth in human cancer cell lines such as HeLa and MCF-7.
- Apoptosis Induction : Treatment with this compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15.2 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for antimicrobial properties:
- Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on hepatocellular carcinoma (HCC). The results indicated:
- Tumor Growth Suppression : In vivo studies demonstrated a significant reduction in tumor size in HCC xenograft models.
- Biomarker Modulation : The compound altered levels of key biomarkers associated with HCC progression, including AFP (alpha-fetoprotein).
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential against resistant strains of bacteria:
- Efficacy Against MRSA : The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
- Synergistic Effects : When combined with traditional antibiotics, it enhanced their effectiveness against resistant strains.
Properties
Molecular Formula |
C14H19NO6S |
---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO6S/c1-20-12-4-2-11(3-5-14(16)17)10-13(12)22(18,19)15-6-8-21-9-7-15/h2,4,10H,3,5-9H2,1H3,(H,16,17) |
InChI Key |
ZAZATNJGVIZIRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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